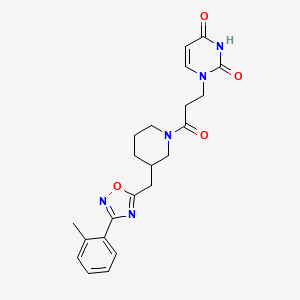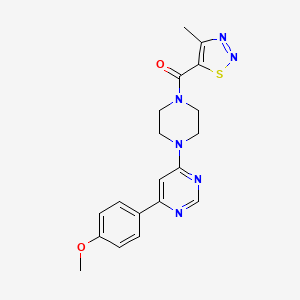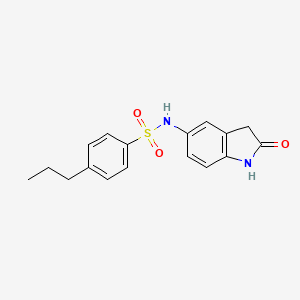
N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide” has been reported in several studies . For instance, the synthesis of new N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives along with their inhibitory activity against Src has been reported . Another study reported the synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Evaluation
- Antimicrobial and Anticancer Activity: Derivatives of N-substituted benzenesulfonamide, similar to N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds in this series were found to be effective against microbial strains and more active than standard drugs in inhibiting cancer cell lines (Kumar et al., 2014).
Molecular Structure and Quantum Mechanical Studies
- Structural Elucidation and Enzyme Inhibition: Isatin derivatives, structurally related to N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide, have been synthesized and their structures elucidated using various spectroscopic techniques. These compounds exhibited enzyme inhibition potential against Bacillus pasteurii urease (Arshad et al., 2017).
Carbonic Anhydrase Inhibition and Anticancer Activity
- Carbonic Anhydrase Inhibition and Anticancer Activity: Novel benzenesulfonamides, similar to N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide, were investigated as inhibitors of carbonic anhydrase isoforms. These compounds showed significant inhibition and also demonstrated anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).
Propiedades
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-3-12-4-7-15(8-5-12)23(21,22)19-14-6-9-16-13(10-14)11-17(20)18-16/h4-10,19H,2-3,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJGFMLGYXNPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2735142.png)
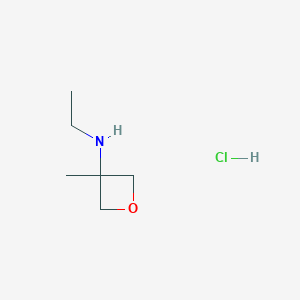
![N-(3-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735147.png)
![N-isobutyl-4-isopropyl-1,5-dioxo-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2735148.png)
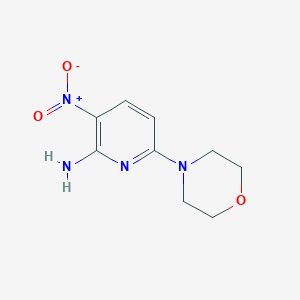
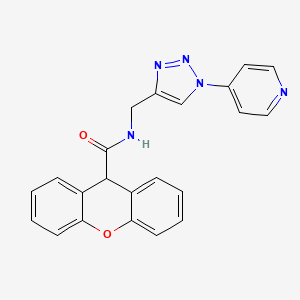
![N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide](/img/structure/B2735153.png)
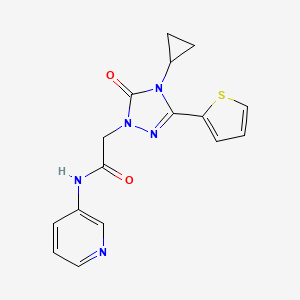
![6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2735155.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2735157.png)
![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)
![Methyl 3-[(4-chlorophenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2735159.png)
